Iem 1460 Iem 1460 Selective, Ca2+ permeable GluR2-lacking AMPA receptor blocker (IC50 values are 2.6 and 1102 μM for GluR2-lacking and GluR2-containing receptors, respectively). Blocks NMDA receptor-mediated currents. Shows anticonvulsant effects in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
IEM 1460 is an adamantine derivative that blocks both AMPA- and NMDA-type glutamate receptor (GluR) channels (IC50 = 10 μM-0.1 mM). It is selective for Ca2+-permeable GluR channels, which lack the GluR2 R subunit, and has been used to identify Ca2+-permeable glutamate receptors in the brain.
Voltage-dependent open-channel blocker of AMPA receptors. Selective for GluR2 subunit-lacking (Ca2+-permeable) receptors over GluR2-containing receptors (IC50 values are 2.6 and 1102 μM, respectively). Selectively blocks fast spiking interneuron but not medium spiny projection neuron in mouse striatum. Also blocks NMDA receptor-mediated currents. Anticonvulsant in vivo.
Brand Name: Vulcanchem
CAS No.: 121034-89-7
VCID: VC0004382
InChI: InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1
SMILES: C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-]
Molecular Formula: C19H38Br2N2
Molecular Weight: 454.3 g/mol

Iem 1460

CAS No.: 121034-89-7

Cat. No.: VC0004382

Molecular Formula: C19H38Br2N2

Molecular Weight: 454.3 g/mol

* For research use only. Not for human or veterinary use.

Iem 1460 - 121034-89-7

Specification

Description Selective, Ca2+ permeable GluR2-lacking AMPA receptor blocker (IC50 values are 2.6 and 1102 μM for GluR2-lacking and GluR2-containing receptors, respectively). Blocks NMDA receptor-mediated currents. Shows anticonvulsant effects in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
IEM 1460 is an adamantine derivative that blocks both AMPA- and NMDA-type glutamate receptor (GluR) channels (IC50 = 10 μM-0.1 mM). It is selective for Ca2+-permeable GluR channels, which lack the GluR2 R subunit, and has been used to identify Ca2+-permeable glutamate receptors in the brain.
Voltage-dependent open-channel blocker of AMPA receptors. Selective for GluR2 subunit-lacking (Ca2+-permeable) receptors over GluR2-containing receptors (IC50 values are 2.6 and 1102 μM, respectively). Selectively blocks fast spiking interneuron but not medium spiny projection neuron in mouse striatum. Also blocks NMDA receptor-mediated currents. Anticonvulsant in vivo.
CAS No. 121034-89-7
Molecular Formula C19H38Br2N2
Molecular Weight 454.3 g/mol
IUPAC Name 5-(1-adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide
Standard InChI InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1
Standard InChI Key CQTDZUSQSTUZDA-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-]
Canonical SMILES C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-]
Appearance Assay:≥98%A white powder

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